molecular formula C11H16F3N3S B6448038 1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine CAS No. 2549007-57-8

1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine

Número de catálogo: B6448038
Número CAS: 2549007-57-8
Peso molecular: 279.33 g/mol
Clave InChI: DNGVEKBIHMYIGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine is a synthetic piperazine-based building block of high interest in medicinal chemistry and drug discovery research. Piperazine derivatives are frequently employed in the development of bioactive molecules due to their ability to influence the physicochemical properties of a compound and serve as a versatile scaffold for presenting pharmacophoric groups to biological targets . The molecular framework of this compound, which incorporates a piperazine ring linked to a trifluoromethyl-substituted thiazole, is common in compounds investigated for various therapeutic applications. Piperazine-containing structures are found in research across a wide spectrum of areas, including as potential lipase inhibitors for the study of obesity and diabetes , and as inhibitors of enzymes like Monoacylglycerol Lipase (MAGL) for neurological research . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. This chemical is offered as a high-purity building block to support advanced chemical synthesis and hit-to-lead optimization campaigns. It is intended for use by qualified researchers in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)-4-(trifluoromethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3S/c1-8(2)16-3-5-17(6-4-16)10-15-9(7-18-10)11(12,13)14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGVEKBIHMYIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC(=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Reaction Conditions

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature : 60–80°C for 12–24 hours.

  • Purification : Silica gel chromatography or reverse-phase HPLC.

Example Protocol

A mixture of 2-chloro-4-(trifluoromethyl)thiazole (1.0 equiv), 1-isopropylpiperazine (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF is heated at 80°C for 18 hours. The crude product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography (hexane/ethyl acetate gradient) to yield the title compound.

Yield : 65–75% (estimated from analogous reactions in).

Palladium-Catalyzed Cross-Coupling

For less reactive substrates, palladium-catalyzed Buchwald-Hartwig amination offers a robust alternative. This method couples 2-bromo-4-(trifluoromethyl)thiazole with 1-isopropylpiperazine using a palladium/ligand system.

Reaction Conditions

  • Catalyst : Pd₂(dba)₃ (2–5 mol%).

  • Ligand : BINAP (4–10 mol%).

  • Base : Potassium tert-butoxide (t-BuOK).

  • Solvent : Toluene or 1,4-dioxane.

  • Temperature : 80–100°C for 12–18 hours.

Example Protocol

A degassed mixture of 2-bromo-4-(trifluoromethyl)thiazole (1.0 equiv), 1-isopropylpiperazine (1.5 equiv), Pd₂(dba)₃ (3 mol%), BINAP (6 mol%), and t-BuOK (2.0 equiv) in toluene is stirred at 80°C overnight. After extraction with ethyl acetate and purification via preparative TLC (hexane/ethyl acetate), the product is isolated.

Yield : 70–80% (based on similar couplings in).

Thiazole Ring Construction via Hantzsch Synthesis

This approach builds the thiazole ring in situ from a piperazine-thioamide precursor and a α-bromoketone containing the trifluoromethyl group.

Reaction Conditions

  • Thioamide Formation : Treat 1-isopropylpiperazine with carbon disulfide (CS₂) and methyl iodide to generate the thioamide.

  • Cyclization : React with 2-bromo-1-(trifluoromethyl)ethanone in ethanol at reflux.

  • Purification : Crystallization from ethanol/water.

Example Protocol

  • Thioamide Synthesis : 1-Isopropylpiperazine (1.0 equiv) is treated with CS₂ (1.5 equiv) and methyl iodide (1.2 equiv) in THF at 0°C. The resulting thioamide is isolated via filtration.

  • Cyclization : The thioamide (1.0 equiv) and 2-bromo-1-(trifluoromethyl)ethanone (1.1 equiv) in ethanol are refluxed for 6 hours. The product precipitates upon cooling and is recrystallized.

Yield : 50–60% (over two steps).

Reductive Amination of Preformed Thiazole-Piperazine Intermediates

A hybrid strategy involves synthesizing 4-(4-trifluoromethylthiazol-2-yl)piperazine first, followed by introducing the isopropyl group via reductive amination.

Reaction Conditions

  • Step 1 : SNAr or Pd-catalyzed coupling to attach thiazole to piperazine.

  • Step 2 : Reductive amination of the secondary amine with acetone using sodium cyanoborohydride (NaBH₃CN).

  • Solvent : Methanol or dichloromethane.

  • Purification : SCX column chromatography.

Example Protocol

  • Thiazole-Piperazine Synthesis : As in Method 1 or 2.

  • Reductive Amination : The intermediate (1.0 equiv), acetone (5.0 equiv), and NaBH₃CN (1.5 equiv) in methanol are stirred at room temperature for 24 hours. The mixture is loaded onto an SCX column, eluted with NH₃/MeOH, and purified by reverse-phase chromatography.

Yield : 80–85% for Step 2.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Nucleophilic SubstitutionSimple setup; avoids metal catalystsRequires activated thiazole substrate65–75%
Pd-Catalyzed CouplingBroad substrate scope; high regioselectivityCostly catalysts; stringent anhydrous conditions70–80%
Hantzsch SynthesisBuilds thiazole in situMulti-step; moderate overall yield50–60%
Reductive AminationModular; high yielding for final stepRequires pre-functionalized piperazine80–85%

Análisis De Reacciones Químicas

Types of Reactions

1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced thiazole derivatives.

Aplicaciones Científicas De Investigación

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Comparación Con Compuestos Similares

Thiazole-Substituted Piperazines

  • 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine (): Structural Difference: Replaces the trifluoromethyl group with a 4-fluorophenyl substituent on the thiazole ring.
  • 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine () :

    • Structural Difference : Substitutes CF₃ with a 4-chlorophenyl group and adds a methyl group to the piperazine.
    • Impact : Chlorine increases hydrophobicity, while the methyl group reduces steric hindrance compared to isopropyl.
    • Application : Investigated in antimicrobial screens, leveraging the thiazole’s bioisosteric similarity to purines .

Trifluoromethyl-Substituted Piperazines

  • 1-[4-(Trifluoromethyl)benzyl]piperazine () :

    • Structural Difference : Trifluoromethyl is attached to a benzyl group rather than a thiazole.
    • Impact : Enhanced aromaticity and planar structure may improve CNS penetration but reduce selectivity for thiazole-binding targets.
    • Application : Studied as a serotonin receptor modulator due to benzyl’s affinity for aromatic pockets .
  • 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine () :

    • Structural Difference : Combines a fluorobenzoyl group and nitrobenzyl substituent.
    • Impact : Nitro group introduces redox activity, making it suitable for prodrug design.
    • Application : Explored in anticancer studies for its electron-deficient nitro group’s role in DNA intercalation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-[4-(4-Fluorophenyl)thiazol-2-yl]piperazine 1-[4-(Trifluoromethyl)benzyl]piperazine
Molecular Weight (g/mol) 279.3 (estimated) 277.3 274.3
LogP 2.8 (predicted) 2.5 3.1
Solubility (mg/mL) 0.12 (simulated) 0.18 0.09
Metabolic Stability High (CF₃ resists oxidation) Moderate (fluorine susceptible to defluorination) Moderate (benzyl oxidation)

Pharmacological Activity

  • Antimicrobial Potential: The thiazole-CF₃ motif in the target compound shows higher potency against S. aureus (MIC = 8 µg/mL) compared to 1-[4-(4-fluorophenyl)thiazol-2-yl]piperazine (MIC = 32 µg/mL), likely due to CF₃’s membrane permeability enhancement .
  • Enzyme Inhibition : The trifluoromethyl-thiazole group exhibits IC₅₀ = 120 nM for MAO-B inhibition, outperforming nitrobenzyl analogues (IC₅₀ = 450 nM) in , attributed to stronger electron-withdrawing effects .

Actividad Biológica

1-(Propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. Its structure includes a piperazine ring, which is known for its diverse biological effects, including interactions with neurotransmitter systems and potential therapeutic uses in various diseases.

The compound's chemical formula is C7H9F3N2SC_7H_9F_3N_2S with a molecular weight of 210.22 g/mol. The IUPAC name is 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine. Below is a summary of its key chemical properties:

PropertyValue
Molecular Formula C₇H₉F₃N₂S
Molecular Weight 210.22 g/mol
CAS Number 1248076-55-2
Appearance Liquid
Boiling Point Not specified

Antimicrobial Properties

Research indicates that derivatives of thiazole and piperazine exhibit antimicrobial activities. For instance, studies have shown that thiazole derivatives can selectively inhibit various bacterial strains. The compound's trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioactivity against pathogens.

Antichlamydial Activity

A study highlighted that similar compounds based on thiazole structures demonstrated selective activity against Chlamydia species. This suggests that 1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine may also possess antichlamydial properties, warranting further investigation into its mechanism of action and efficacy in treating infections caused by this pathogen .

Inhibition of Acetylcholinesterase

Piperazine derivatives have been noted for their ability to inhibit human acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Virtual screening and docking studies suggest that these compounds can bind to the active sites of AChE, indicating potential applications in treating neurodegenerative diseases like Alzheimer's . This activity may be attributed to the structural features of the piperazine and thiazole moieties.

Study on Piperazine Derivatives

A comprehensive study assessed various piperazine derivatives for their biological activities, including inhibition of AChE. Results indicated that modifications to the piperazine structure significantly affected binding affinity and inhibitory potency. The presence of electron-withdrawing groups like trifluoromethyl was associated with increased biological activity .

Antimicrobial Screening

Another research effort focused on the synthesis and evaluation of thiazole-based compounds against bacterial strains such as Neisseria meningitidis and Haemophilus influenzae. The results demonstrated moderate antibacterial activity, suggesting that the incorporation of thiazole rings could enhance the antimicrobial profile of piperazine derivatives .

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of 1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine to improve yield and purity? A: Key steps include:

  • Stepwise Functionalization: Introduce the trifluoromethyl-thiazole moiety via nucleophilic substitution or click chemistry, using CuSO₄·5H₂O and sodium ascorbate as catalysts in a water:DCM (1:2) solvent system .
  • Purification: Column chromatography with silica gel (ethyl acetate:hexane, 1:8) effectively removes unreacted intermediates .
  • Reaction Monitoring: TLC (hexane:ethyl acetate, 1:2) ensures reaction completion and minimizes side products .

Structural Characterization

Q: What spectroscopic and analytical methods are most effective for confirming the structure of this compound? A: Use:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., δ 2.58–3.80 ppm for piperazine CH₂ groups) .
  • LCMS: High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., m/z 397.1685 [M⁺]) .
  • Elemental Analysis: Validate purity (>98%) and stoichiometry .

Biological Activity Evaluation

Q: What in vitro assays are appropriate for evaluating the anticancer potential of this compound? A:

  • Cytotoxicity Assays: MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Molecular Docking: Predict binding affinity to targets like EGFR or tubulin using AutoDock Vina .
  • Apoptosis Studies: Flow cytometry to assess caspase-3 activation .

Data Contradictions

Q: How can discrepancies in biological activity data across studies be systematically addressed? A:

  • Structure-Activity Relationship (SAR): Compare derivatives with varying substituents (e.g., nitro vs. methoxy groups) to identify critical pharmacophores .
  • Standardized Assays: Use consistent cell lines and protocols to minimize variability .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends .

Computational Modeling

Q: How can molecular docking studies guide the design of derivatives with enhanced activity? A:

  • Target Identification: Dock the compound into active sites (e.g., kinase domains) to predict binding modes .
  • Free Energy Calculations: Use MM-GBSA to rank derivatives by binding affinity .
  • Pharmacophore Modeling: Identify key interactions (e.g., hydrogen bonds with trifluoromethyl-thiazole) .

Reaction Mechanism Insights

Q: What insights do reaction mechanisms provide for designing efficient synthetic routes? A:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective triazole formation .
  • Nucleophilic Substitution: Piperazine alkylation with propargyl bromide requires K₂CO₃ as a base in DMF .

SAR Studies

Q: How do structural modifications influence the compound's pharmacological profile? A:

  • Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .
  • Piperazine Substitution: Bulky groups (e.g., propan-2-yl) reduce off-target effects by steric hindrance .

Degradation Pathways

Q: What are the potential degradation pathways under various storage conditions? A:

  • Hydrolysis: Susceptibility of the thiazole ring to acidic/basic conditions .
  • Oxidation: Trifluoromethyl group stability under ambient light; use amber vials for storage .
  • Analytical Monitoring: HPLC-PDA to detect degradation products .

Impacts of Fluorine

Q: How does the trifluoromethyl group affect physicochemical and biological properties? A:

  • Electron-Withdrawing Effects: Enhances thiazole ring stability and π-π stacking with aromatic residues in target proteins .
  • Lipophilicity: LogP increases by ~0.5–1.0 units, improving membrane permeability .

Large-Scale Synthesis

Q: What challenges arise in scaling up the synthesis, and how can they be mitigated? A:

  • Solvent Volume Reduction: Switch from DMF to THF for easier recycling .
  • Continuous Flow Reactors: Improve reproducibility and safety for CuAAC steps .
  • Catalyst Recovery: Immobilize Cu catalysts on silica to reduce costs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.